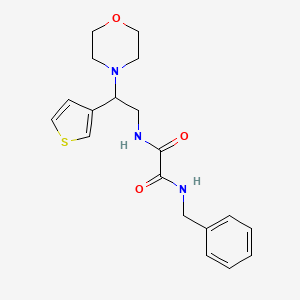
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
Orally Bioavailable KCNQ2 Potassium Channel Opener : Compounds structurally related to "N1-benzyl-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide" have been synthesized as orally bioavailable KCNQ2 potassium channel openers. One such compound demonstrated significant activity in a rat model of migraine, reducing the total number of cortical spreading depressions induced by potassium chloride, suggesting potential therapeutic applications in neurological disorders (Wu et al., 2003).
Efficient Synthesis of NK(1) Receptor Antagonist Aprepitant : A stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant was described, showcasing the potential of related chemical structures in the development of new therapeutic agents (Brands et al., 2003).
Catalytic Applications
Rhodium(III) Complexes as Efficient Catalysts : Compounds with morpholine and thiophene units have been used to synthesize Rhodium(III) complexes, which efficiently catalyze the transfer hydrogenation reaction of ketones. This highlights their utility in catalysis, potentially offering new pathways for chemical synthesis and industrial applications (Singh et al., 2010).
Novel Synthetic Routes and Chemical Transformations
Copper-Catalyzed Coupling Reactions : Utilizing thiophene and morpholine groups, researchers have developed effective catalyst systems for amidation reactions, indicating the role of similar compounds in facilitating novel synthetic routes for producing complex organic molecules (De et al., 2017).
Antimicrobial and Antitumor Agents
Synthesis and Characterization as Antimicrobial Agents : Research on quinazoline derivatives incorporating morpholine groups has explored their potential as antimicrobial agents, underscoring the significance of structurally related compounds in the development of new treatments for infections (Desai et al., 2007).
Potential Anti-Tumor Agents : The synthesis of novel compounds incorporating the thiophene moiety has been investigated for their anti-tumor activities, demonstrating the broad applicability of related chemical structures in cancer research (Gomha et al., 2016).
Propiedades
IUPAC Name |
N-benzyl-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-17(16-6-11-26-14-16)22-7-9-25-10-8-22/h1-6,11,14,17H,7-10,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVMBIKTHHKQML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
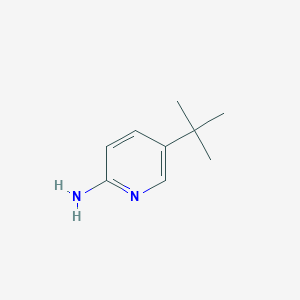
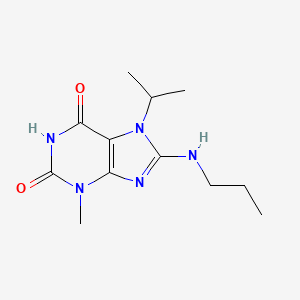
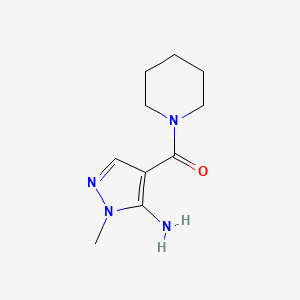
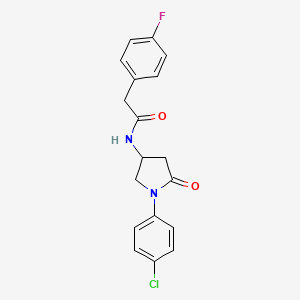
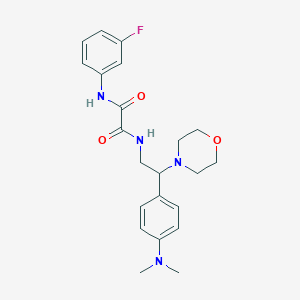
![7-benzyl-1,3-dimethyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2581799.png)
![1-methyl-3-(3-oxobutan-2-yl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2581801.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2581803.png)
![2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2581805.png)

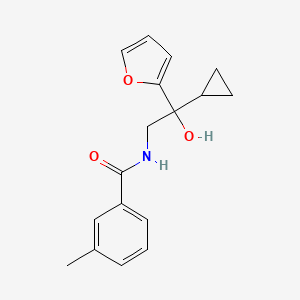
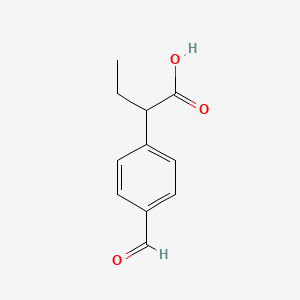
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2581811.png)
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2581812.png)
